An In-depth Technical Guide to sec-Butyl Methanesulfonate: Properties, Synthesis, and Handling
An In-depth Technical Guide to sec-Butyl Methanesulfonate: Properties, Synthesis, and Handling
This guide provides a comprehensive technical overview of sec-Butyl methanesulfonate, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and critical safety procedures. The information is structured to offer not just data, but actionable insights grounded in established scientific principles.
Molecular Identity and Structure
sec-Butyl methanesulfonate, also known as sec-butyl mesylate, is an aliphatic sulfonate ester. The methanesulfonyl group (mesylate) is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable alkylating agent for introducing a sec-butyl group into a target molecule.
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// Define nodes for atoms C1 [label="CH₃", fontcolor="#202124"]; C2 [label="CH", fontcolor="#202124"]; C3 [label="CH₂", fontcolor="#202124"]; C4 [label="CH₃", fontcolor="#202124"]; O1 [label="O", fontcolor="#EA4335"]; S [label="S", fontcolor="#FBBC05"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; C5 [label="CH₃", fontcolor="#202124"];
// Define positions for a clear 2D structure C1 [pos="0,1!"]; C2 [pos="1,0!"]; C3 [pos="2,1!"]; C4 [pos="3,1!"]; O1 [pos="1,-1!"]; S [pos="1,-2!"]; O2 [pos="0,-2.5!"]; O3 [pos="2,-2.5!"]; C5 [pos="1,-3!"];
// Connect atoms with bonds C1 -- C2; C2 -- C3; C3 -- C4; C2 -- O1; O1 -- S; S -- O2 [style=double]; S -- O3 [style=double]; S -- C5; } केंद Caption: 2D Structure of sec-Butyl Methanesulfonate.
Table 1: Chemical Identifiers for sec-Butyl Methanesulfonate
| Identifier | Value | Source |
| IUPAC Name | sec-butyl methanesulfonate | |
| CAS Number | 16156-54-0 | |
| Molecular Formula | C₅H₁₂O₃S | |
| Molecular Weight | 152.21 g/mol | [1] |
| InChI Key | BQWQGEBNCNNFCI-UHFFFAOYSA-N | |
| Canonical SMILES | CCC(C)OS(=O)(=O)C | |
| Synonyms | sec-Butyl mesylate |
Physicochemical Properties
Detailed experimental data for sec-butyl methanesulfonate is not as widely published as for its linear isomer, n-butyl methanesulfonate. However, the properties of the n-butyl isomer provide a valuable reference point for predicting its behavior.
Table 2: Physicochemical Data (Comparison with n-Butyl Isomer)
| Property | sec-Butyl Methanesulfonate | n-Butyl Methanesulfonate | Source (for n-Butyl) |
| Physical Form | Liquid (Predicted) | Liquid | [2] |
| Boiling Point | Data not available | 81-83 °C @ 4 Torr; 245 °C @ 760 mmHg | [2][3] |
| Density | Data not available | 1.1074 g/cm³ @ 20 °C | [3] |
| Solubility | Soluble in organic solvents, limited water solubility (Predicted) | Soluble in organic solvents, limited water solubility | [4] |
The branched nature of the sec-butyl group is expected to result in a slightly lower boiling point and density compared to the straight-chain n-butyl isomer due to reduced intermolecular van der Waals forces.
Synthesis Protocol: Esterification of sec-Butanol
The synthesis of sec-butyl methanesulfonate is reliably achieved through the esterification of sec-butanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Causality Behind Experimental Design:
-
Anhydrous Conditions: Methanesulfonyl chloride is highly reactive with water, which would lead to the formation of methanesulfonic acid and reduce the yield of the desired ester. Therefore, anhydrous solvents and reagents are critical.[5]
-
Low Temperature: The reaction is typically initiated at 0 °C to control the exothermic reaction between the alcohol and the highly reactive methanesulfonyl chloride, minimizing the formation of side products.
-
Base Selection: A tertiary amine like pyridine or triethylamine is used as it is a strong enough base to scavenge the HCl produced, but it is not nucleophilic enough to compete with the alcohol in reacting with the methanesulfonyl chloride.[6][7]
-
Aqueous Workup: The workup procedure involves washing with dilute acid (to remove excess pyridine/triethylamine), saturated sodium bicarbonate (to neutralize any remaining acid), and brine (to remove water). This ensures the isolation of a pure product.[7]
// Nodes A [label="Combine sec-Butanol & Pyridine\nin Anhydrous Dichloromethane"]; B [label="Cool to 0 °C in Ice Bath"]; C [label="Add Methanesulfonyl Chloride\n(Dropwise)"]; D [label="Stir & Warm to Room Temp\n(6 hours)"]; E [label="Quench with Methanol\n& Concentrate"]; F [label="Dilute with Ethyl Acetate"]; G [label="Wash with 1M HCl"]; H [label="Wash with sat. NaHCO₃"]; I [label="Wash with Brine"]; J [label="Dry over Na₂SO₄, Filter,\n& Concentrate"]; K [label="Purify via Silica Gel\nColumn Chromatography", fillcolor="#34A853"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } केंद Caption: General workflow for the synthesis of sec-Butyl Methanesulfonate.
Detailed Experimental Protocol
Adapted from the synthesis of n-butyl methanesulfonate.[6][7]
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (10 mL) and sec-butanol (6.7 mmol, 1.0 eq).
-
Add pyridine (10.1 mmol, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (10.1 mmol, 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature over 6 hours.
-
Quench the reaction by adding a small amount of methanol. Concentrate the solution in vacuo.
-
Dilute the resulting residue with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and saturated brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography to afford pure sec-butyl methanesulfonate.
Reactivity and Mechanistic Profile
sec-Butyl methanesulfonate functions as a potent electrophile. The electron-withdrawing nature of the two sulfonyl oxygens creates a significant partial positive charge on the sulfur atom, which in turn polarizes the S-O bond. This makes the entire methanesulfonate group an excellent leaving group, readily displaced by nucleophiles.
// Reactants Nu [label="Nu:", fontcolor="#EA4335"]; Substrate [label="sec-Butyl Methanesulfonate"];
// Transition State TS [label="[Nu---C---OMs]δ⁻\nTransition State"];
// Products Product [label="Nu-sec-Butyl"]; LeavingGroup [label="⁻OMs (Mesylate Anion)", fontcolor="#4285F4"];
// Edges {Nu, Substrate} -> TS [label="SN2 Attack"]; TS -> {Product, LeavingGroup}; } केंद Caption: Generalized SN2 reaction mechanism involving sec-Butyl Methanesulfonate.
The primary utility of this compound is in Sₙ2 reactions, where it acts as a sec-butylating agent.[4] Its reactivity is governed by the stability of the mesylate anion, which is resonance-stabilized.
Incompatible Materials & Hazardous Reactions:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Bases: Strong bases can promote elimination reactions (E2) as a competing pathway to substitution, or cause hydrolysis of the ester.
-
Strong Acids: Can catalyze decomposition.
-
Heat: Intense heating can lead to the formation of explosive mixtures with air. The product is chemically stable under standard ambient conditions.
Spectroscopic Characterization
Table 3: Spectroscopic Data for Butyl Methanesulfonate Isomers
| Technique | sec-Butyl Methanesulfonate (Expected) | n-Butyl Methanesulfonate (Observed) | Source (for n-Butyl) |
| ¹H NMR (CDCl₃) | Complex multiplet for the methine (CH-O), signals for two distinct methyl groups and one methylene group. The methine proton will be significantly downfield. | δ 4.24 (t, 2H), 3.01 (s, 3H), 1.76-1.72 (m, 2H), 1.48-1.42 (m, 2H), 0.96 (t, 3H) | [6][7] |
| ¹³C NMR (CDCl₃) | Four distinct signals in the aliphatic region for the sec-butyl group, plus one for the mesylate methyl group. The CH-O carbon will be the most downfield of the butyl carbons. | δ 69.99, 37.30, 31.05, 18.67, 13.48 | [6][7] |
| IR Spectroscopy | Strong absorptions around 1350 cm⁻¹ (asymmetric SO₂) and 1175 cm⁻¹ (symmetric SO₂) are characteristic of sulfonate esters. C-H stretching will appear around 2900-3000 cm⁻¹. | Data available in spectral databases. | [1] |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 152. Common fragmentation would involve loss of the sec-butyl group (m/z = 57) or the mesylate group. | Molecular ion peak at m/z = 152. | [8] |
Safety, Handling, and Storage
Alkyl methanesulfonates as a class are considered hazardous and must be handled with appropriate care. They are alkylating agents and may be mutagenic.
Table 4: GHS Hazard Classification Based on data for n-butyl methanesulfonate and related alkyl sulfonates.
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][9] |
Safe Handling Protocol
-
Engineering Controls: Always handle sec-butyl methanesulfonate inside a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure an emergency eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[11]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[10] Keep containers tightly closed to prevent moisture contamination.[5][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
- Sigma-Aldrich. (2024). Safety Data Sheet: sec-Butyl methanesulfonate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15953, Butyl methanesulfonate.
- Sigma-Aldrich. (2024). Safety Data Sheet: Methyl methanesulfonate.
- Biosynth. (2025). Safety Data Sheet: Butyl Methanesulfonate.
- CAS Common Chemistry. (n.d.). Butyl methanesulfonate. Retrieved from CAS, a division of the American Chemical Society.
- Sigma-Aldrich. (n.d.). Butyl methanesulfonate Product Page.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Methyl methanesulfonate.
- Apollo Scientific. (2023). Safety Data Sheet: Methyl methanesulfonate.
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Moltox. (n.d.). Safety Data Sheet: Methyl methanesulfonate.
- CymitQuimica. (2023). Safety Data Sheet: Butyl methanesulfonate.
- ChemicalBook. (2025). N-BUTYL METHANESULPHONATE Synthesis.
- Fisher Scientific. (2025). Safety Data Sheet: Methyl methanesulfonate.
- National Institute of Standards and Technology. (n.d.). Methanesulfonic acid, butyl ester. In NIST Chemistry WebBook.
- ChemicalBook. (n.d.). N-BUTYL METHANESULPHONATE synthesis.
- Sigma-Aldrich. (n.d.). sec-Butyl methanesulfonate Product Page.
- CymitQuimica. (n.d.). Butyl methanesulfonate Product Page.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- University of Massachusetts Boston. (n.d.). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis.
- ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates.
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